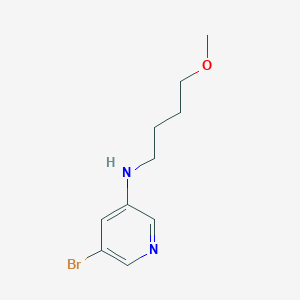![molecular formula C13H22N4O3S B6647676 N-[2-(1H-imidazol-2-yl)ethyl]-1-propylsulfonylpyrrolidine-2-carboxamide](/img/structure/B6647676.png)
N-[2-(1H-imidazol-2-yl)ethyl]-1-propylsulfonylpyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1H-imidazol-2-yl)ethyl]-1-propylsulfonylpyrrolidine-2-carboxamide, also known as NPS-2143, is a selective calcium-sensing receptor (CaSR) antagonist. It has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, osteoporosis, and cardiovascular disorders. In
Mécanisme D'action
N-[2-(1H-imidazol-2-yl)ethyl]-1-propylsulfonylpyrrolidine-2-carboxamide exerts its pharmacological effects by selectively blocking the CaSR, a G protein-coupled receptor that regulates calcium homeostasis in various tissues. By blocking the CaSR signaling pathway, this compound modulates intracellular calcium levels and downstream signaling cascades, leading to various physiological and pathological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the tissue and cell type. In cancer cells, this compound inhibits cell proliferation, migration, invasion, and angiogenesis by blocking the CaSR signaling pathway. In bone cells, this compound increases bone density and prevents bone loss by inhibiting the CaSR signaling pathway. In cardiac cells, this compound improves cardiac function and reduces myocardial infarction by blocking the CaSR signaling pathway. However, the exact mechanisms underlying these effects are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(1H-imidazol-2-yl)ethyl]-1-propylsulfonylpyrrolidine-2-carboxamide has several advantages and limitations for lab experiments. One of the advantages is its selectivity for the CaSR, which allows for specific modulation of the CaSR signaling pathway without affecting other signaling pathways. Another advantage is its stability and solubility, which allows for easy handling and administration in various experimental settings. However, one of the limitations is its potential off-target effects, which may complicate the interpretation of experimental results. Another limitation is its high cost and limited availability, which may restrict its widespread use in research.
Orientations Futures
There are several future directions for the research on N-[2-(1H-imidazol-2-yl)ethyl]-1-propylsulfonylpyrrolidine-2-carboxamide. One direction is to further investigate its potential therapeutic applications in various diseases, such as cancer, osteoporosis, and cardiovascular disorders. Another direction is to elucidate the exact mechanisms underlying its biochemical and physiological effects, which may lead to the development of more selective and effective CaSR modulators. Another direction is to develop more efficient and cost-effective synthesis methods for this compound, which may increase its availability and accessibility for research.
Méthodes De Synthèse
The synthesis of N-[2-(1H-imidazol-2-yl)ethyl]-1-propylsulfonylpyrrolidine-2-carboxamide involves several steps, including the reaction of 2-bromoethylamine with imidazole, followed by the reaction of the resulting compound with 1-propylsulfonylpyrrolidine-2-carboxylic acid. The final product is obtained after purification by column chromatography and recrystallization. The purity and identity of the compound are confirmed by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
N-[2-(1H-imidazol-2-yl)ethyl]-1-propylsulfonylpyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth and metastasis of breast cancer cells by blocking the CaSR signaling pathway. In osteoporosis research, this compound has been shown to increase bone density and prevent bone loss by inhibiting the CaSR signaling pathway. In cardiovascular research, this compound has been shown to improve cardiac function and reduce myocardial infarction by blocking the CaSR signaling pathway.
Propriétés
IUPAC Name |
N-[2-(1H-imidazol-2-yl)ethyl]-1-propylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3S/c1-2-10-21(19,20)17-9-3-4-11(17)13(18)16-6-5-12-14-7-8-15-12/h7-8,11H,2-6,9-10H2,1H3,(H,14,15)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOFJFAJLZFGFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC1C(=O)NCCC2=NC=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[[2-(Methoxymethyl)-1,3-thiazole-4-carbonyl]amino]acetic acid](/img/structure/B6647597.png)


![N-[[1-(3-fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B6647609.png)

![N-[(1-hydroxycyclobutyl)methyl]quinoxaline-2-carboxamide](/img/structure/B6647619.png)
![3-[(5-Propyl-1,2,4-oxadiazol-3-yl)methyl]-1,3-thiazol-2-one](/img/structure/B6647629.png)
![N-[(1-hydroxycyclobutyl)methyl]-4-(methanesulfonamido)benzamide](/img/structure/B6647637.png)
![5-[(3-Methylsulfanylanilino)methyl]furan-2-carbonitrile](/img/structure/B6647657.png)
![1-[(5-Bromopyridin-3-yl)amino]propan-2-ol](/img/structure/B6647659.png)
![2-[(3-methylcyclopentyl)amino]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B6647661.png)
![5-bromo-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B6647664.png)

![3-[(5-Bromopyridin-3-yl)amino]propan-1-ol](/img/structure/B6647707.png)
